molecular formula C10H8F3NO2 B1421051 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one CAS No. 1190198-26-5

5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B1421051
M. Wt: 231.17 g/mol
InChI Key: ASXQIFMMGBUAEZ-UHFFFAOYSA-N
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Description

“5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” is an organic compound . It has been used as a reactant for the preparation of pyridylcarbamoylindolines as selective 5HT2C/2B receptor antagonists .


Molecular Structure Analysis

The molecular structure of “5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” includes a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to an indole ring . The empirical formula is C10H8F3NO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one” include a molecular weight of 215.17 . It is a solid with a melting point of 104-105 °C .

Scientific Research Applications

Microwave-Assisted Synthesis in Neuroprotection

  • Application : Microwave-assisted synthesis of 5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one derivatives, specifically for neuroprotection post-stroke, has been developed. This process involves carrier-added 18F fluorination and chiral HPLC separation (Dischino et al., 2003).

Radiolabeling for Post-Stroke Neuroprotection

  • Application : Synthesis of radiolabeled versions of this compound, specifically tritium and carbon-14 labeled variants, has been reported. These are used for neuroprotective applications post-stroke (Dischino et al., 2003).

Synthesis of Trifluoromethylated N-Heterocycles

  • Application : The compound has been used in the synthesis of trifluoromethylated N-heterocycles, which are important in medicinal chemistry and materials science (Bazhin et al., 2015).

Biocidal Effect and Synthesis of Nanomeric Fused Cyclic Thiosemicarbazones

  • Application : 5-Methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one derivatives have been used in synthesizing nanomeric fused cyclic thiosemicarbazones, which exhibit biocidal properties and potential for molluscicidal applications (Makki et al., 2014).

Polarity Studies in Fluorinated Compounds

  • Application : The compound has been studied for its role in understanding the polarity of partially fluorinated methyl groups, which is crucial in the field of fluorine chemistry (Huchet et al., 2013).

Synthesis of Indole-Benzimidazole Derivatives

  • Application : It's used in the synthesis of novel indole-benzimidazole derivatives, which are important in the development of new pharmaceutical compounds (Wang et al., 2016).

Synthesis of Trifluoromethyl-substituted Pyrans

  • Application : This compound has been used in the synthesis of trifluoromethyl-substituted pyrans, important in organic synthesis and medicinal chemistry (Irgashev et al., 2009).

properties

IUPAC Name

5-methoxy-6-(trifluoromethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-16-8-2-5-3-9(15)14-7(5)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXQIFMMGBUAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200380
Record name 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one

CAS RN

1190198-26-5
Record name 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-methoxy-6-(trifluoromethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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